molecular formula C15H17ClN2 B2700417 6-Chloro-4-methyl-2-piperidinoquinoline CAS No. 338749-92-1

6-Chloro-4-methyl-2-piperidinoquinoline

Cat. No.: B2700417
CAS No.: 338749-92-1
M. Wt: 260.77
InChI Key: QPXIERNVMLXYMN-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-piperidinoquinoline is a synthetic hybrid compound incorporating both quinoline and piperidine pharmacophores, a design strategy widely employed in modern medicinal chemistry to develop novel bioactive molecules with enhanced properties and to overcome drug resistance . The quinoline scaffold is a privileged structure in drug discovery, famously known as the core of antimalarial agents like chloroquine and piperaquine . Furthermore, quinoline and quinolinone derivatives are extensively investigated as promising scaffolds for developing new anti-tuberculosis agents, demonstrating potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . The piperidine moiety, a common feature in many pharmaceuticals, contributes significantly to the molecule's stereoelectronic properties and can influence its binding to biological targets . Molecular hybridization of these two rings creates a versatile chemical entity with potential for dual or multiple mechanisms of action, improved specificity, and reduced side effects . This makes this compound a valuable chemical tool for researchers in infectious disease studies, particularly in the synthesis and biological evaluation of new compounds targeting malaria and drug-resistant bacterial infections . Researchers can utilize this compound in various applications, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and as a precursor for further chemical functionalization to explore structure-activity relationships . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-4-methyl-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-11-9-15(18-7-3-2-4-8-18)17-14-6-5-12(16)10-13(11)14/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXIERNVMLXYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2-piperidinoquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2-piperidinoquinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Applications

The compound has been studied extensively for its antimicrobial properties. Research indicates that derivatives of quinoline, including 6-chloro-4-methyl-2-piperidinoquinoline, exhibit potent activity against various bacterial strains.

Case Study: Antimicrobial Activity

A study demonstrated that quinoline derivatives, including those with piperidine modifications, showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains, including Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that modifications at the piperidine position enhance the antibacterial activity of quinoline derivatives .

Antimalarial Research

This compound has also been explored as a potential antimalarial agent. The compound's structural features are believed to contribute to its efficacy against malaria parasites.

Case Study: Antimalarial Efficacy

In a study focused on chlorinated arylvinylquinolines, it was found that compounds with chlorine substitutions at specific positions exhibited superior antiplasmodial activity compared to their fluorinated counterparts. For instance, derivatives with the chlorine atom at the C6 position demonstrated enhanced potency.

Compound Activity (EC50)
This compound37.0 nM
Other derivatives88.7 nM (MeO), 82.6 nM (F)

This data highlights the potential of this compound in addressing drug-resistant malaria strains .

Structural Modifications and Drug Development

The quinoline ring system is crucial in medicinal chemistry for developing compounds with enhanced pharmacological properties. Researchers have focused on modifying this structure to improve efficacy against various diseases.

Case Study: Structural Modifications

Recent studies have shown that quinoline derivatives can be tailored to target multiple biological pathways, including those involved in cancer and infectious diseases. For example, modifications leading to increased lipophilicity have been associated with improved cellular uptake and bioavailability.

Modification Effect on Activity
Chlorination at C6Enhanced antiplasmodial activity
Piperidine substitutionIncreased antibacterial potency

These modifications underscore the versatility of the quinoline scaffold in drug discovery .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2-piperidinoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It also inhibits certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Differences Biological/Physicochemical Implications Reference
6-Chloro-4-hydrazino-2-methylquinoline HCl Hydrazino (4), methyl (2), Cl (6) Hydrazino vs. piperidine at position 4 Hydrazino group may enhance metal chelation or reactivity in synthesis
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Piperidine (4), pyrrolidine (2), Cl (6) Dual amine substituents (piperidine and pyrrolidine) Increased steric bulk; potential for varied receptor interactions
6-Chloro-2-methyl-4-(4-piperidinyl)quinoline Piperidinyl (4), methyl (2), Cl (6) Piperidine at position 4 vs. 2 Positional isomerism may alter binding affinity or pharmacokinetics
4-Chloro-6,7-dimethoxyquinoline Cl (4), methoxy (6,7) Methoxy groups at 6 and 7 Electron-donating methoxy groups enhance lipophilicity; planar structure due to intramolecular H-bonding
6-Chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline Piperazinyl-pyrimidine (4), Cl (6) Piperazine-linked pyrimidine at position 4 Extended conjugation may improve DNA intercalation or kinase inhibition
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline CF₃ (2), Cl (4), methyl (6) Trifluoromethyl (strong electron-withdrawing) Enhanced metabolic stability and acidity

Electronic and Steric Effects

  • Piperidine vs. In contrast, the hydrazino group in ’s analog may facilitate nucleophilic reactions or coordination chemistry .
  • Methoxy vs.
  • Trifluoromethyl : The CF₃ group () introduces strong electronegativity and lipophilicity, which can enhance blood-brain barrier penetration compared to methyl .

Biological Activity

6-Chloro-4-methyl-2-piperidinoquinoline is a member of the quinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique piperidine substitution, which enhances its potential pharmacological properties. Research has highlighted its antimicrobial, anticancer, and neuroprotective effects, making it a valuable subject for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3\text{C}_{12}\text{H}_{12}\text{ClN}_3

This structure includes a chlorine atom at the 6-position and a piperidine ring at the 2-position, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against these pathogens.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Neuroprotective Effects

Additionally, preliminary research suggests that this compound may offer neuroprotective benefits. In models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and enhance neuronal survival rates.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
  • Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and modulates signaling cascades involved in cell growth.
  • Neuroprotection : The compound may enhance the expression of neurotrophic factors and reduce inflammation in neuronal tissues.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers tested the efficacy of various quinoline derivatives against resistant bacterial strains, highlighting that this compound showed superior activity compared to traditional antibiotics .
  • Cytotoxicity Assessment : In a comparative analysis of several piperidine-substituted quinolines, this compound demonstrated significant cytotoxicity against cancer cell lines, reinforcing its potential as an anticancer agent .
  • Neuroprotective Study : An investigation into the neuroprotective effects revealed that treatment with this quinoline derivative reduced neuronal apoptosis in models of oxidative stress .

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